molecular formula C24H20BrN3O4 B11702494 N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11702494
M. Wt: 494.3 g/mol
InChI Key: FAWMQBUDEVQWCS-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, and acridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-(9-oxoacridin-10(9H)-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 5-bromo-2,4-dimethoxybenzaldehyde under acidic conditions to form the final product. This step involves a condensation reaction where the aldehyde group reacts with the hydrazide to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves several pathways:

    DNA Intercalation: The acridinyl group can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division.

    Protein Binding: The hydrazide and methoxy groups can form hydrogen bonds with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to the presence of the acridinyl group, which imparts distinct properties such as DNA intercalation and enzyme inhibition. This sets it apart from other similar compounds that may lack this functional group and, consequently, these specific biological activities.

Properties

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C24H20BrN3O4/c1-31-21-12-22(32-2)18(25)11-15(21)13-26-27-23(29)14-28-19-9-5-3-7-16(19)24(30)17-8-4-6-10-20(17)28/h3-13H,14H2,1-2H3,(H,27,29)/b26-13+

InChI Key

FAWMQBUDEVQWCS-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.